ethyl6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate
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Overview
Description
Ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate is an organic compound with the molecular formula C9H14O4. It is a derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique structure, which includes a carboxylate ester group and a ketone functional group, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate typically involves the reaction of ethyl acetoacetate with 3-methyl-2-cyclohexenone under acidic conditions. The reaction proceeds through a Michael addition followed by cyclization to form the tetrahydropyran ring . The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and the reaction is carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s ketone and ester functional groups allow it to participate in various biochemical reactions, including enzyme-catalyzed processes. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methyl-3-oxooxane-2-carboxylate
- 3-keto-6-methyl-tetrahydropyran-2-carboxylic acid ethyl ester
- 6-methyl-3-oxo-tetrahydro-pyran-2-carboxylic acid ethyl ester
Uniqueness
Ethyl 6-methyl-3-oxotetrahydro-2H-pyran-2-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
ethyl 6-methyl-3-oxooxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-3-12-9(11)8-7(10)5-4-6(2)13-8/h6,8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMHVDUQUVBHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCC(O1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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